

Methyl 3-Hydroxynonanoate Structural Analogs: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-hydroxynonanoate

Cat. No.: B164404

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a naturally occurring 3-hydroxy fatty acid methyl ester that has garnered interest in the scientific community due to its potential as a bioactive molecule. Its structural features, particularly the hydroxyl group at the β -position, make it a versatile scaffold for the synthesis of a diverse range of analogs with potential applications in drug discovery and development. These analogs, through modification of the alkyl chain length, introduction of functional groups, or alteration of the ester moiety, can exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.

This technical guide provides an in-depth overview of the core aspects of **methyl 3-hydroxynonanoate** structural analogs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, encompassing representative biological data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways. While a comprehensive library of **methyl 3-hydroxynonanoate** analogs with corresponding biological data is not yet publicly available, this guide compiles and presents data from structurally similar compounds to provide a predictive framework for their potential efficacy and to guide future research endeavors.

Biological Activity of Structural Analogs: Representative Data

The following tables summarize quantitative data for structural analogs of molecules with similar core functionalities to **methyl 3-hydroxynonanoate**. This data is intended to serve as a predictive guide for the potential biological activities of novel **methyl 3-hydroxynonanoate** analogs.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various structurally related compounds against different cancer cell lines.

Compound Class	Structural Modification	Cancer Cell Line	IC50 (μM)
Methoxyflavone Analogs	Hydroxylation and Methoxylation Pattern	MCF-7 (Breast)	0.3 - 21.27
PC3 (Prostate)	11.8 - 17.2		
HL-60 (Leukemia)	85.7		
THP-1 (Leukemia)	32.3		
Benzofuran Derivatives	Halogenation	A549 (Lung)	3.5 - 6.3
HepG2 (Liver)	3.8 - 11		
HCT116 (Colon)	>10		
Indole-benzothiazole Derivatives	Varied Substituents	MDA-MB-231 (Breast)	0.024 - 0.88
Thiazolidinone Derivatives	Varied Substituents	MDA-MB-231 (Breast)	1.9
HepG2 (Liver)	5.4		
HT-29 (Colon)	6.5		

Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below shows MIC values for representative structural analogs against various bacterial strains.

Compound Class	Structural Modification	Bacterial Strain	MIC (µg/mL)
Aminoguanidine Hydrazone Analogs	Halogenated Salicylaldehydes	Staphylococcus aureus (MRSA)	7.8 - 125
Pseudomonas aeruginosa	≥125		
Nitrofurazone Analogs	Hydrazide-hydrazone Moiet	Staphylococcus epidermidis	0.002 - 7.81
Bacillus subtilis	0.002 - 7.81		
Flavone Analogs	Hydroxylation and Methylation	Gram-positive bacteria	Potent Activity
Gram-negative bacteria	Potent Activity		
Thiazolidinone Derivatives	Indole Moiet	Enterobacter cloacae	0.004 - 0.03
Escherichia coli	>0.06		

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of **methyl 3-hydroxynonanoate** structural analogs.

General Synthesis of Methyl 3-Hydroxynonanoate Analogs

A general synthetic route to create a library of **methyl 3-hydroxynonanoate** analogs can be achieved through various established chemical transformations. One common approach involves the following steps:

- Synthesis of the β -keto ester: Condensation of a suitable aldehyde or ketone with a malonic acid half-ester followed by decarboxylation.
- Asymmetric reduction: Stereoselective reduction of the β -keto group to a hydroxyl group using chiral reducing agents (e.g., borane complexes with chiral oxazaborolidines) to yield the desired enantiomer of the 3-hydroxy ester.
- Chain modification: The alkyl chain can be varied by starting with different aldehydes or ketones in the initial condensation step. Further modifications, such as the introduction of double bonds, triple bonds, or functional groups, can be achieved through standard organic synthesis techniques.
- Ester modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to generate a variety of ester analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[1][2][3][4]}

Materials:

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- Test compounds (**methyl 3-hydroxynonanoate** analogs)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- 96-well microtiter plates
- Bacterial strains of interest

- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
- Test compounds (**methyl 3-hydroxynonanoate** analogs)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Microplate reader or visual inspection

Procedure:

- **Compound Preparation:** Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
- **Inoculum Preparation:** Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

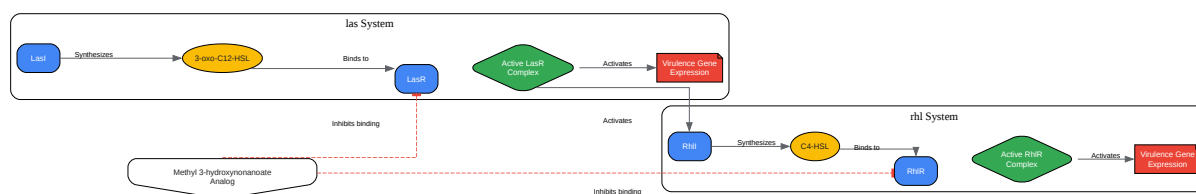
Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes involved in the evaluation of **methyl 3-hydroxynonanoate** structural analogs.

Quorum Sensing Inhibition in *Pseudomonas aeruginosa*

Many bacterial species, including the opportunistic pathogen *Pseudomonas aeruginosa*, use a cell-to-cell communication system called quorum sensing (QS) to coordinate gene expression

and regulate virulence factors.[10][11][12][13][14] Analogs of **methyl 3-hydroxynonanoate** may act as inhibitors of QS, representing a promising anti-virulence strategy. The las and rhl systems are two major QS circuits in *P. aeruginosa*.

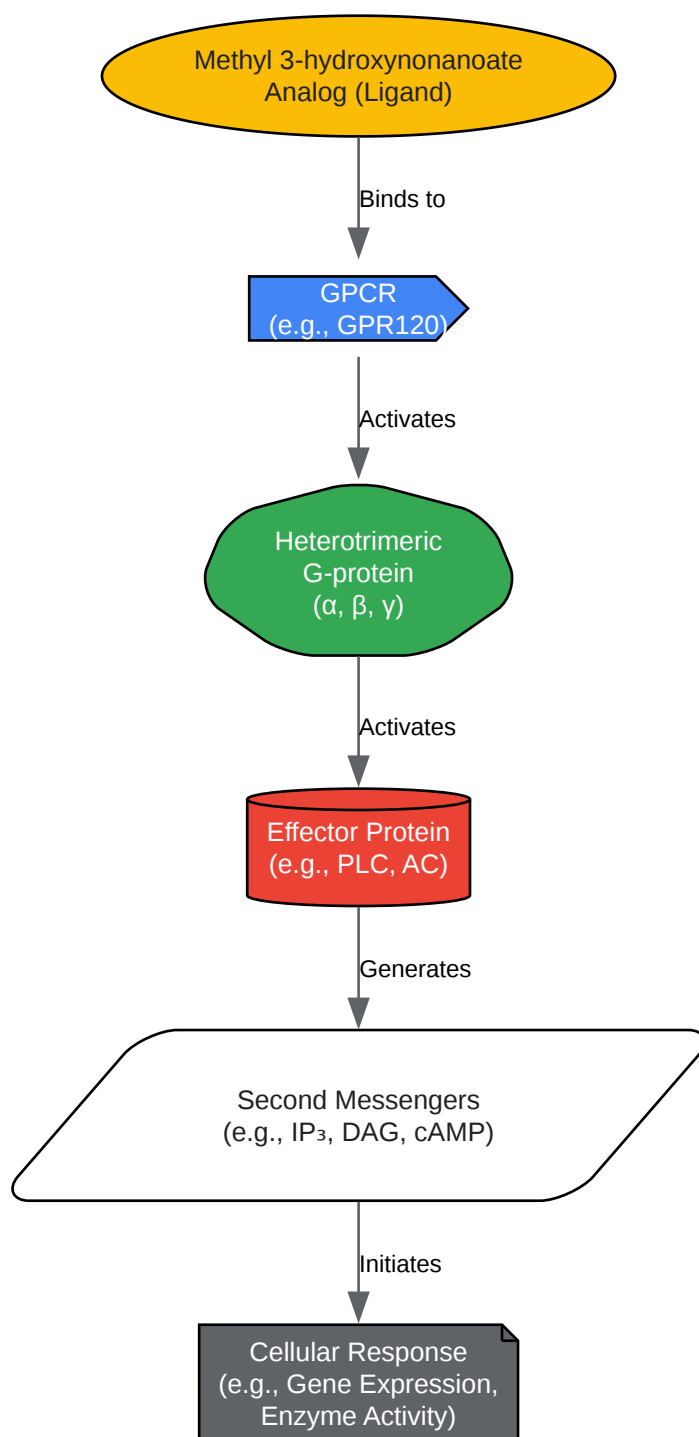


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Caption: Quorum Sensing Inhibition Pathway in *P. aeruginosa*.

G-Protein Coupled Receptor (GPCR) Signaling for Fatty Acids

Fatty acids and their derivatives can act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[15][16][17][18][19] This signaling cascade can influence a variety of cellular processes, including inflammation and metabolism.

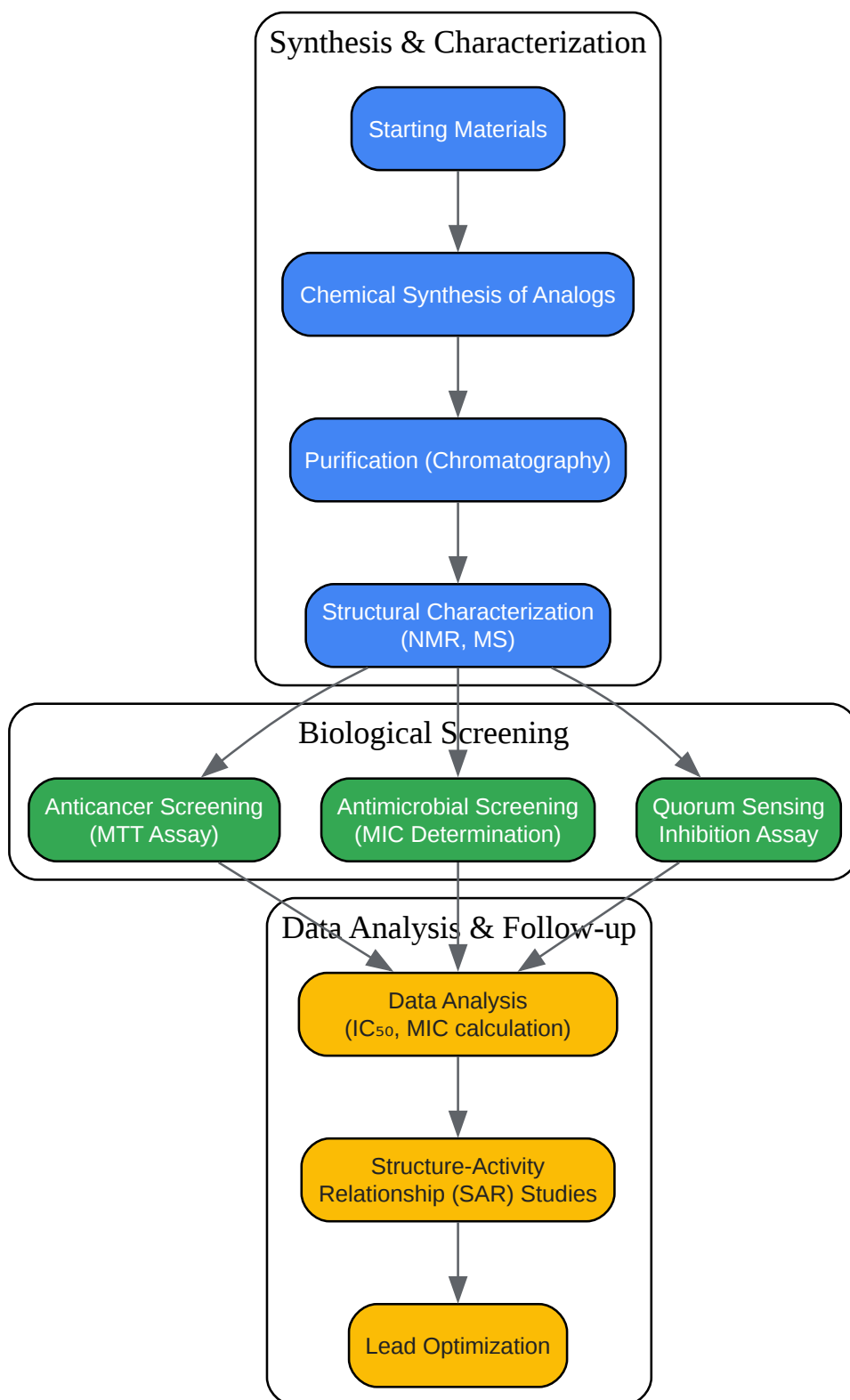


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Caption: G-Protein Coupled Receptor Signaling Pathway for Fatty Acids.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of **methyl 3-hydroxynonanoate** structural analogs.



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Caption: Workflow for Synthesis and Evaluation of Analogs.

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